molecular formula C13H17NO5 B13504989 4-(((Benzyloxy)carbonyl)amino)-3-methoxybutanoic acid

4-(((Benzyloxy)carbonyl)amino)-3-methoxybutanoic acid

Cat. No.: B13504989
M. Wt: 267.28 g/mol
InChI Key: QTQPZRTWTXPHSB-UHFFFAOYSA-N
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Description

4-{[(Benzyloxy)carbonyl]amino}-3-methoxybutanoic acid is an organic compound with the molecular formula C12H15NO4. It is known for its applications in organic synthesis and various scientific research fields. The compound is characterized by its benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(benzyloxy)carbonyl]amino}-3-methoxybutanoic acid typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. One common method is to react 3-methoxybutanoic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(Benzyloxy)carbonyl]amino}-3-methoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The benzyloxycarbonyl group can be removed via hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-{[(benzyloxy)carbonyl]amino}-3-carboxybutanoic acid.

    Reduction: Formation of 4-amino-3-methoxybutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(Benzyloxy)carbonyl]amino}-3-methoxybutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-{[(benzyloxy)carbonyl]amino}-3-methoxybutanoic acid involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthesis. It can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amino group. The compound’s effects are primarily exerted through its interactions with various reagents and catalysts used in synthetic processes.

Comparison with Similar Compounds

Similar Compounds

    4-{[(Benzyloxy)carbonyl]amino}butanoic acid: Similar structure but lacks the methoxy group.

    4-{[(Benzyloxy)carbonyl]amino}methylbenzoic acid: Contains a benzoic acid moiety instead of a butanoic acid moiety.

Uniqueness

4-{[(Benzyloxy)carbonyl]amino}-3-methoxybutanoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. This structural feature can be advantageous in certain synthetic applications where specific reactivity patterns are desired.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

3-methoxy-4-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C13H17NO5/c1-18-11(7-12(15)16)8-14-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)

InChI Key

QTQPZRTWTXPHSB-UHFFFAOYSA-N

Canonical SMILES

COC(CC(=O)O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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